molecular formula C5H9Na2O8P B13397006 Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate

Katalognummer: B13397006
Molekulargewicht: 274.07 g/mol
InChI-Schlüssel: WLPAKKFQVSXILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate typically involves the dihydroxylation of alkenes using osmium tetroxide (OsO4) as a catalyst. This reaction is known for its ability to produce vicinal diols with high stereoselectivity . The reaction conditions often include the use of a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its reactivity in oxidation reactions, where it can form stable diol products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2). The reaction conditions often involve mild temperatures and controlled pH to ensure high selectivity and yield .

Major Products Formed: The major products formed from the reactions of this compound include vicinal diols and other oxidized derivatives. These products are valuable intermediates in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, the compound is studied for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of fine chemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate involves its ability to act as an oxidizing agent. It interacts with various molecular targets, including enzymes and proteins, to facilitate oxidation-reduction reactions. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate can be compared with other similar compounds such as vicinal diols and other phosphonooxy derivatives. Its uniqueness lies in its specific reactivity and stability under various conditions. Similar compounds include 4-hydroxy-5-phosphonooxypentane-2,3-dione and other diol derivatives .

Eigenschaften

Molekularformel

C5H9Na2O8P

Molekulargewicht

274.07 g/mol

IUPAC-Name

disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate

InChI

InChI=1S/C5H9O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,8H,2H2,(H2,10,11,12);;/q-2;2*+1

InChI-Schlüssel

WLPAKKFQVSXILQ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.